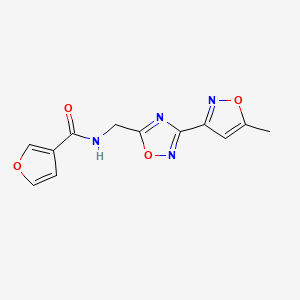

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c1-7-4-9(15-19-7)11-14-10(20-16-11)5-13-12(17)8-2-3-18-6-8/h2-4,6H,5H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYJGSSXFMXJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the rings: The isoxazole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

Introduction of the furan ring: The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from and related literature. Below is a comparative analysis:

Table 1: Structural and Experimental Comparison of Analogous Compounds

*Activity values (e.g., -131) may correlate with binding affinity or inhibitory potency in assay systems (exact metrics unspecified in ).

†Calculated based on structural composition.

‡Partial formula in : C₁₃H₁₈N₄O₂ (inferred).

Key Observations

Structural Diversity: The target compound’s furan-3-carboxamide group distinguishes it from Ligand 10’s 4-methoxybenzamide and Ligand 13’s dihydropyrimidin moiety. The furan ring may confer enhanced solubility over chlorophenyl or fluorophenyl groups in Ligands 10–12 but reduced lipophilicity compared to Ligand 13’s alkyl chain .

Activity Trends :

- Ligand 11 (4-fluorophenyl, pyrazole ester) exhibits the highest negative activity value (-161), implying superior potency compared to Ligand 10 (-131) and Ligand 12 (-141). This may correlate with fluorine’s electronegativity enhancing target binding .

- The target compound’s 1,2,4-oxadiazole core, absent in Ligands 11–13, could improve metabolic stability relative to ester-containing analogs like Ligand 11 .

Q & A

Q. Yield Optimization Strategies :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress using TLC or LC-MS.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine) to drive reactions to completion. In a related synthesis, yields improved from 18% to 35% by optimizing solvent (DMF vs. THF) and temperature (reflux vs. 80°C) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved safety goggles. Use a NIOSH-certified respirator if aerosol formation is possible .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: How should researchers address contradictory biological activity data across different assay systems?

Methodological Answer :

Contradictions may arise from:

- Cell line variability : Test in multiple models (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects.

- Assay conditions : Control DMSO concentration (<1% v/v) to avoid solvent interference .

- Mitochondrial assays : Use purified mitochondria (isolated via differential centrifugation) to eliminate cytoplasmic confounding factors .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., cisplatin for cytotoxicity).

Example : In a study, IC₅₀ values varied from 2 µM (HeLa) to 20 µM (HEK293) due to differences in membrane permeability. Normalizing to protein content and using ATP-based viability assays resolved discrepancies .

Advanced: Which computational modeling approaches are suitable for predicting electronic properties and binding interactions?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps. Becke’s exact exchange method reduces errors in thermochemical predictions (average deviation: 2.4 kcal/mol) .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β. Parameterize force fields using crystallographic data from SHELX-refined structures .

Q. Table 1: Key DFT Parameters

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Functional | B3LYP | Exchange-correlation accuracy |

| Basis Set | 6-31G(d,p) | Electron distribution |

| Solvent Model | PCM (Water) | Dielectric effects |

| Convergence Threshold | 1e⁻⁶ Hartree | Energy stability |

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. Methodological Answer :

- Core Modifications : Replace the furan ring with thiophene (as in ) to enhance lipophilicity.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position to increase electrophilicity and target binding .

- Bioisosteres : Substitute the methylisoxazole with a triazole (e.g., 1,2,4-triazole) to improve metabolic stability .

Case Study : In , replacing 2,5-dimethylfuran with a benzothiazole increased anticancer activity by 3-fold (IC₅₀: 1.2 µM vs. 3.7 µM), attributed to π-π stacking with kinase domains.

Advanced: What strategies improve solubility and formulation for in vivo studies?

Q. Methodological Answer :

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45 | Standard for in vitro assays |

| Ethanol | 8 | Limited due to polarity |

| PBS (pH 7.4) | <1 | Requires surfactants |

Advanced: How can crystallographic data resolve ambiguities in structural characterization?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key steps:

- Validation Tools : Check CIF files with PLATON to detect twinning or missed symmetry.

Example : In a related oxadiazole derivative, SC-XRD confirmed a planar oxadiazole ring (torsion angle < 5°), resolving NMR ambiguities about rotational conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.